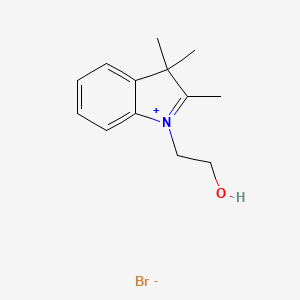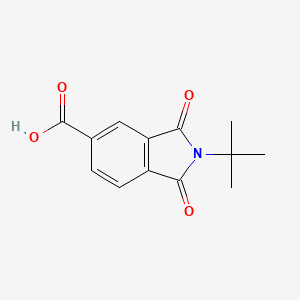
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that is structurally related to naphthalene derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis methods, which can be informative for understanding the synthesis and properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one.
Synthesis Analysis
The synthesis of related compounds, such as (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, involves a multi-step process starting from 7-methoxy tetralone. This process includes a Wittig olefination and Sharpless asymmetric dihydroxylation, followed by platinum-catalyzed oxidation . Although the target compound is not identical, the methods described could potentially be adapted for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 1,4-dihydronaphthalenes, which are closely related to the compound of interest, can be synthesized using platinum-catalyzed intramolecular hydroarylation . This method allows for the introduction of various functional groups, which could be relevant for the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, suggesting that the compound may have a complex structure amenable to modifications.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that platinum-catalyzed reactions are crucial for the formation of the naphthalene core . These reactions are highly selective and can be used to introduce different substituents onto the naphthalene framework. This information could be extrapolated to the synthesis of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, where similar catalytic conditions might be employed to construct the phenyl and hydroxy substituents.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, the properties of similar compounds can be inferred. For instance, the presence of hydroxy groups typically affects the solubility and potential for hydrogen bonding . The phenyl group may contribute to the compound's aromaticity and stability. The dihydronaphthalene core is likely to impact the compound's reactivity and electronic properties, which could be explored through experimental studies.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one has been involved in various chemical synthesis processes. For instance, its racemic and optical isomers were synthesized and studied using optical rotatory dispersion (ORD) spectrometry. These compounds have been further derivatized for specific applications, such as in the immunization of sheep against clover disease (Loder et al., 1978).
Biological Activity Evaluation
The compound and its derivatives have been evaluated for various biological activities. For example, azole-substituted 3,4-dihydronaphthalenes were synthesized and tested as nonsteroidal inhibitors of 17α-hydroxylase-C17,20-lyase, an enzyme involved in steroidogenesis (Zhuang & Hartmann, 1999). Additionally, Schiff base derivatives of this compound have been synthesized and characterized, showing significant antibacterial and antiproliferative activities (Osowole, 2012).
Chemical Structure Analysis
Studies have also focused on the compound's chemical structure and its modifications. For instance, research has been conducted on the base-catalyzed rearrangements of bicyclic δ-hydroxy-αβ-enones, including variants of 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one, to understand the reaction mechanisms and structural changes (Ramani et al., 1972).
Cytoprotective Effects
In a more biological context, certain derivatives of this compound were isolated from plants and studied for their cytoprotective effects against oxidative damage in liver cells. These studies provide insights into potential therapeutic applications of these compounds (Kil et al., 2018).
Synthetic Applications
The compound has also been used in the synthesis of novel chemical structures. For example, it has been used in Michael condensation reactions for the targeted synthesis of O-heterocyclic hybrid systems, highlighting its versatility in organic synthesis (Kanevskaya et al., 2022).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, applications, etc.
Propriétés
IUPAC Name |
7-hydroxy-4-phenyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-12-6-7-14-13(11-4-2-1-3-5-11)8-9-16(18)15(14)10-12/h1-7,10,13,17H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHCACIVDBWLHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C1C3=CC=CC=C3)C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387799 |
Source


|
| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
432538-73-3 |
Source


|
| Record name | 7-Hydroxy-4-phenyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


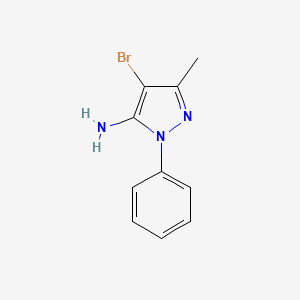
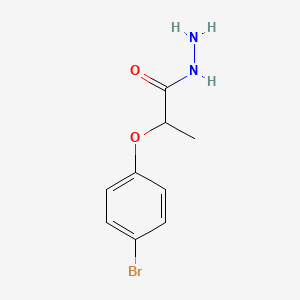
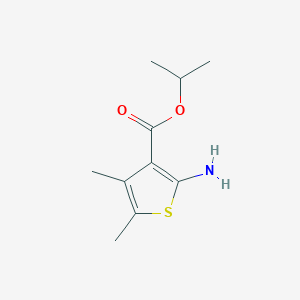




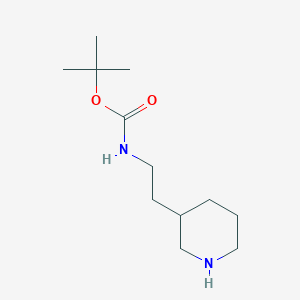

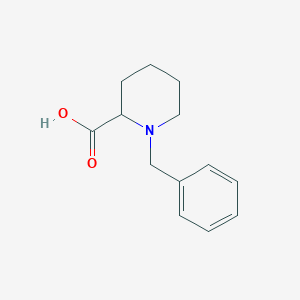
![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)
